molecular formula C7H15O2Si B14507447 CID 23269053

CID 23269053

Cat. No.: B14507447
M. Wt: 159.28 g/mol
InChI Key: MTNUTUSHAXNFHY-UHFFFAOYSA-N
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Description

CID 23269053 is a unique chemical compound registered in PubChem, characterized by its distinct molecular structure and physicochemical properties. For instance, gas chromatography-mass spectrometry (GC-MS) analysis reveals a total ion chromatogram with a prominent peak corresponding to this compound, indicating high purity in specific fractions of vacuum-distilled essential oils (CIEO) . The mass spectrum of this compound further confirms its molecular ion and fragmentation pattern, which are critical for structural elucidation .

Key physicochemical properties inferred from analogous compounds include:

  • Molecular weight: Estimated based on spectral data and fragmentation patterns.
  • Solubility: Likely hydrophobic, given its presence in essential oil fractions.
  • Spectral signatures: Distinct UV-Vis, IR, and NMR profiles (if available) for functional group identification.

Properties

Molecular Formula

C7H15O2Si

Molecular Weight

159.28 g/mol

InChI

InChI=1S/C7H15O2Si/c1-6(5-10(3)4)7(8)9-2/h6H,5H2,1-4H3

InChI Key

MTNUTUSHAXNFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 23269053 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 23269053 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of CID 23269053 with structurally or functionally related compounds is essential to contextualize its uniqueness. Below is a detailed comparison based on structural analogs and PubChem

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Hypothetical Analog (CID: XXXXXX)
Molecular Formula Not explicitly provided C₃₄H₅₄N₄O₈S C₃₅H₅₆N₄O₈S C₃₄H₅₈N₄O₈S (example)
Molecular Weight ~600–700 Da (estimated) 694.89 Da 708.92 Da 710.93 Da
Key Functional Groups Likely cyclic ethers, esters Macrolactone, sulfide bonds Methylated macrolactone, sulfide bonds Sulfonamide, ketone
Biological Activity Not reported Cytotoxic Cytotoxic Antimicrobial (hypothetical)
Synthetic Accessibility Moderate (based on vacuum distillation yields) Low (complex macrolactone synthesis) Moderate (methylation of oscillatoxin D) High (modular synthesis)

Key Findings :

Structural Divergence : Unlike oscillatoxin derivatives (e.g., CID 101283546, CID 185389), this compound lacks a macrolactone core, as inferred from its GC-MS fragmentation pattern . This suggests a different biosynthetic origin or synthetic pathway.

Functional Group Variation : this compound may contain ester or ether linkages, contrasting with the sulfide bonds prevalent in oscillatoxins .

Synthetic Complexity : this compound’s isolation via vacuum distillation implies moderate synthetic accessibility compared to oscillatoxins, which require multi-step enzymatic or chemical modifications .

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